(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 58521-49-6
VCID: VC21544646
InChI: InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10-/m0/s1
SMILES: CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H25NO5
Molecular Weight: 275,35 g/mole

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid

CAS No.: 58521-49-6

Cat. No.: VC21544646

Molecular Formula: C13H25NO5

Molecular Weight: 275,35 g/mole

* For research use only. Not for human or veterinary use.

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid - 58521-49-6

Specification

CAS No. 58521-49-6
Molecular Formula C13H25NO5
Molecular Weight 275,35 g/mole
IUPAC Name (3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Standard InChI InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10-/m0/s1
Standard InChI Key KJIQRHBVNGRPCO-UWVGGRQHSA-N
Isomeric SMILES CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C
SMILES CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C

Introduction

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is a complex organic compound that plays a significant role in various biochemical and pharmaceutical applications. This compound is characterized by its specific stereochemistry, which influences its reactivity and biological activity. It is commonly referred to as Boc-statine due to the presence of a tert-butoxycarbonyl (Boc) protecting group.

Synonyms

  • BOC-STA-OH

  • Boc-statine

  • (3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Peptide Synthesis

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is used as a building block in peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for the amino function, allowing for selective reactions and enhancing the efficiency of peptide synthesis processes.

Drug Development

This compound is involved in the development of pharmaceutical compounds, particularly in creating novel therapeutics that target specific biological pathways. Its unique stereochemistry and functional groups make it suitable for designing drugs with specific biological activities.

Biotechnology

In biotechnology, it aids in the production of biologically active molecules, contributing to the engineering of proteins and enzymes for various applications.

Research in Neuroscience

The compound is involved in studies related to neurotransmitter systems, contributing to the understanding of neurological disorders and potential treatments.

Cosmetic Formulations

It is explored for its potential in skincare products due to its amino acid properties, which may enhance skin health and hydration.

Research Findings

Recent research highlights the versatility of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid in biochemical applications. Its role in peptide synthesis and drug development underscores its importance in advancing pharmaceutical research.

Data Table

PropertyValue
Molecular FormulaC13H25NO5
Molecular Weight275.34 g/mol
CAS Number58521-49-6
IUPAC Name(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid
SynonymsBOC-STA-OH, Boc-statine
Boiling PointNot specified

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